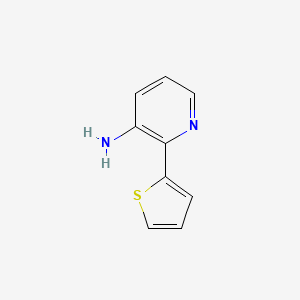

2-(Thiophen-2-yl)pyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

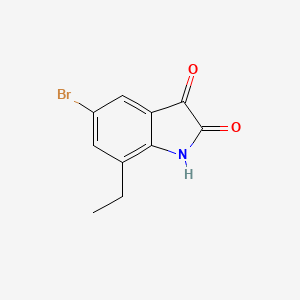

The compound 2-(Thiophen-2-yl)pyridin-3-amine is a heterocyclic molecule that has been the subject of various studies due to its potential applications in organic electronics, medicinal chemistry, and materials science. The molecule consists of a pyridine ring fused with a thiophene moiety, which can act as a building block for more complex structures with interesting opto-electrochemical and fluorescent properties .

Synthesis Analysis

The synthesis of derivatives of 2-(Thiophen-2-yl)pyridin-3-amine often involves palladium-catalyzed Buchwald–Hartwig coupling reactions, as seen in the design of donor–acceptor type compounds . Other synthetic approaches include oxidative C–H functionalization using hypervalent iodine , Gewald reactions for thiophene derivatives , and condensation reactions with various reagents . These methods demonstrate the versatility and reactivity of the thiophene-pyridine moiety in forming complex structures with potential biological and industrial applications .

Molecular Structure Analysis

The molecular structure of 2-(Thiophen-2-yl)pyridin-3-amine derivatives has been characterized using spectroscopic methods and X-ray crystallography. The crystallographic analysis of related compounds reveals that the pyridine and thiophene rings can adopt various dihedral angles, affecting the overall molecular conformation and intermolecular interactions . Quantum chemical analysis has also been employed to understand the tautomeric preferences and electron distribution within the molecule .

Chemical Reactions Analysis

The thiophene-pyridine moiety is reactive and can participate in various chemical reactions. It has been used as a ligand in metal complexes, demonstrating the ability to engage in coordination chemistry . The presence of the amine group allows for further functionalization, as seen in the synthesis of benzo[d]thiazol-2-amines and thiazol-2-yl amines . These reactions expand the utility of the core structure in creating compounds with diverse chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Thiophen-2-yl)pyridin-3-amine derivatives have been extensively studied. These compounds exhibit interesting opto-electrochemical properties, such as intramolecular charge transfer and solvatochromism, which are important for their application in organic electronics . The photoluminescence properties of these molecules can be enhanced through aggregation-induced emission, which is significant for their use as fluorescent materials . Additionally, the HOMO and LUMO energy levels of these compounds have been measured and correlated with their potential as ambipolar charge transport materials .

Applications De Recherche Scientifique

Chemical Synthesis and Modification

2-(Thiophen-2-yl)pyridin-3-amine has been utilized in various chemical synthesis and modification processes. For instance, it has been employed in the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines, which are synthesized from heteroaryl-thioureas using a metal-free oxidative C–S bond formation strategy (Mariappan et al., 2016). Additionally, it serves as a platform for constructing functionalized monomers through self acid-assisted polycondensation, demonstrating its versatility in synthesizing polythiophene derivatives (Jiang et al., 2017).

Quantum Chemical Analysis

Quantum chemical analysis of 2-(Thiophen-2-yl)pyridin-3-amine has revealed its dynamic tautomerism and divalent N(I) character. This compound exhibits competitive isomeric structures and has shown to have a significant role in electron distribution and tautomeric preferences, which are crucial in understanding its chemical behavior (Bhatia et al., 2013).

Application in Cancer Research

In cancer research, derivatives of 2-(Thiophen-2-yl)pyridin-3-amine have been synthesized and evaluated for their inhibitory activity against the CDK2 enzyme and various human cancer cell lines, such as HCT-116, MCF-7, HepG2, and A549 (Abdel-Rahman et al., 2021). This indicates the compound's potential in developing new therapeutic agents for cancer treatment.

Fluorescent Probe Development

2-(Thiophen-2-yl)pyridin-3-amine has also been used in the development of fluorescent probes. For example, its derivatives have been assessed as ratiometric fluorescent probes for detecting Hg2+ (Xiong et al., 2020), showcasing its application in environmental and biological sensing.

Material Science and Catalysis

In material science and catalysis, 2-(Thiophen-2-yl)pyridin-3-amine derivatives have been explored for various applications. One such application includes the synthesis of diverse compounds through alkylation and ring closure reactions, generating a structurally diverse library of compounds (Roman, 2013). This highlights its role in developing new materials and catalysts.

Orientations Futures

Propriétés

IUPAC Name |

2-thiophen-2-ylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-7-3-1-5-11-9(7)8-4-2-6-12-8/h1-6H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFSMNLGUKZYWEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CS2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Thiophen-2-yl)pyridin-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1336186.png)

![2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B1336188.png)

![4-chloro-5H-pyrimido[5,4-b]indole](/img/structure/B1336189.png)

![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336229.png)

![3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B1336236.png)